An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dimethyl-1-pentene
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,3-dimethyl-1-pentene (C₇H₁₄), an unsaturated hydrocarbon of interest in organic synthesis and as a reference compound in analytical chemistry. This document details the molecule's structural and bonding parameters, spectroscopic signature, and thermochemical properties. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in the field.
Chemical Structure and Bonding
2,3-Dimethyl-1-pentene is a branched-chain alkene with the IUPAC name 2,3-dimethylpent-1-ene. Its chemical structure consists of a five-carbon pentene backbone with two methyl group substituents at the second and third carbon atoms and a terminal double bond between the first and second carbon atoms.
Molecular Formula: C₇H₁₄[1][2]
CAS Number: 3404-72-6[1]
SMILES: CCC(C)C(=C)C[2]
InChI: InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3[1]
The bonding in 2,3-dimethyl-1-pentene is characterized by a combination of sp³, sp², and s-p orbital overlaps, resulting in both sigma (σ) and pi (π) bonds. The double bond between C1 and C2 consists of one σ bond and one π bond, which is a region of high electron density and the primary site of reactivity for this molecule. The remaining carbon-carbon and carbon-hydrogen bonds are all σ bonds.
Molecular Geometry
| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| C1=C2 | 1.34 | C1=C2-C3 | 123.5 |
| C2-C3 | 1.51 | C1=C2-C(CH₃) | 121.8 |
| C3-C4 | 1.54 | C3-C2-C(CH₃) | 114.7 |
| C4-C5 | 1.53 | C2-C3-C4 | 112.1 |
| C2-C(CH₃) | 1.51 | C2-C3-C(CH₃) | 110.5 |
| C3-C(CH₃) | 1.54 | C4-C3-C(CH₃) | 109.8 |
| C-H (avg.) | 1.09 | H-C-H (avg.) | 109.5 |
Note: These values are estimations from computational models and may vary slightly from experimental data.
The geometry around the C1 and C2 atoms is trigonal planar, consistent with sp² hybridization, while the geometry around the other carbon atoms is tetrahedral, reflecting their sp³ hybridization.
Figure 1: 2D structure of 2,3-Dimethyl-1-pentene with atom numbering.
Spectroscopic Data
The spectroscopic signature of 2,3-dimethyl-1-pentene provides a unique fingerprint for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,3-dimethyl-1-pentene is expected to show several distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Calculated Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ (vinyl) | 4.6 - 4.8 | Singlet |
| -CH- (methine) | 2.0 - 2.3 | Multiplet |
| -CH₂- (methylene) | 1.3 - 1.5 | Multiplet |
| -CH₃ (on C2) | 1.7 - 1.8 | Singlet |
| -CH₃ (on C3) | 0.9 - 1.1 | Doublet |
| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.
| Carbon Assignment | Calculated Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 108 - 112 |
| C2 (=C<) | 148 - 152 |
| C3 (-CH-) | 40 - 45 |
| C4 (-CH₂-) | 25 - 30 |
| C5 (-CH₃) | 10 - 15 |
| C6 (-CH₃ on C2) | 20 - 25 |
| C7 (-CH₃ on C3) | 15 - 20 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dimethyl-1-pentene displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (vinyl) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1645 | C=C stretch | Alkene |
| ~1460 | C-H bend | -CH₂- and -CH₃ |
| ~890 | C-H bend (out-of-plane) | =CH₂ (vinyl) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,3-dimethyl-1-pentene results in a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the molecule's branched structure.
| m/z | Relative Abundance (%) | Possible Fragment Ion |
| 98 | ~20 | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | ~40 | [C₆H₁₁]⁺ (Loss of •CH₃) |
| 69 | ~100 | [C₅H₉]⁺ (Loss of •C₂H₅) |
| 55 | ~60 | [C₄H₇]⁺ |
| 41 | ~80 | [C₃H₅]⁺ |
Thermochemical Data
The thermochemical properties of 2,3-dimethyl-1-pentene are important for understanding its stability and reactivity.
| Property | Value | Units |
| Molecular Weight | 98.19 | g/mol [3] |
| Boiling Point | 84.3 | °C[4] |
| Melting Point | -134.3 | °C[4] |
| Enthalpy of Hydrogenation | -113.5 ± 0.7 | kJ/mol[5] |
Experimental Protocols
Synthesis of 2,3-Dimethyl-1-pentene via Dehydration of 2,3-Dimethyl-2-pentanol
A common laboratory synthesis of 2,3-dimethyl-1-pentene involves the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol.
Materials:
-
2,3-Dimethyl-2-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place 2,3-dimethyl-2-pentanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to initiate the dehydration reaction. The alkene product will distill as it is formed.
-
Collect the distillate, which contains the alkene and water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the 2,3-dimethyl-1-pentene by fractional distillation.
Reaction Mechanism:
Figure 2: Dehydration of 2,3-Dimethyl-2-pentanol.
Characterization Methods
The identity and purity of the synthesized 2,3-dimethyl-1-pentene can be confirmed using the spectroscopic techniques detailed in Section 2. Gas chromatography (GC) can be employed to assess the purity of the final product.
Reactivity
The primary site of reactivity in 2,3-dimethyl-1-pentene is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.
Electrophilic Addition of HBr
The addition of hydrogen bromide (HBr) to 2,3-dimethyl-1-pentene proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms (C1), and the bromine atom will add to the more substituted carbon atom (C2), which forms a more stable tertiary carbocation.
Figure 3: Electrophilic addition of HBr to 2,3-Dimethyl-1-pentene.
Conclusion
This technical guide has provided a detailed analysis of the chemical structure, bonding, spectroscopic properties, and reactivity of 2,3-dimethyl-1-pentene. The tabulated data and reaction mechanisms offer a valuable resource for researchers and professionals in the chemical sciences. Further experimental studies would be beneficial to refine the computational data presented and to explore the full range of this molecule's synthetic utility.
References
- 1. homework.study.com [homework.study.com]
- 2. 2,3-dimethyl-1-pentene [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-DIMETHYL-1-PENTENE(3404-72-6) IR Spectrum [m.chemicalbook.com]
- 5. C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
